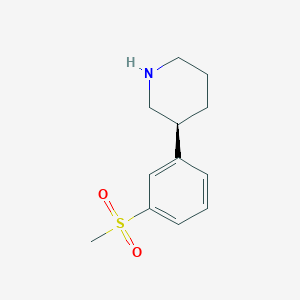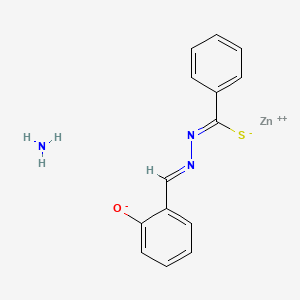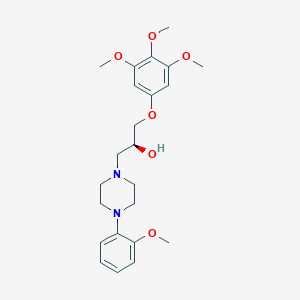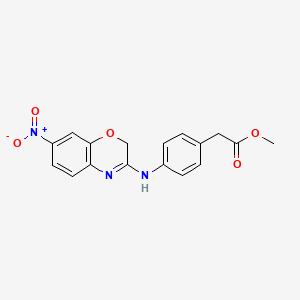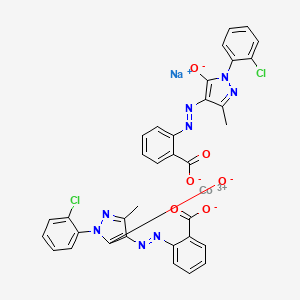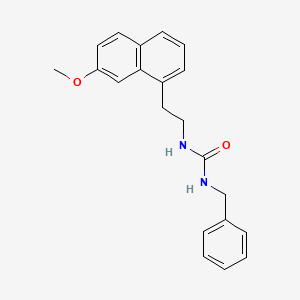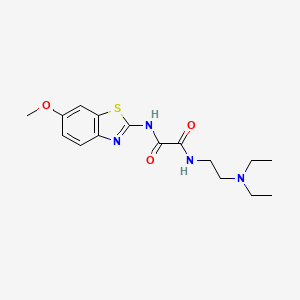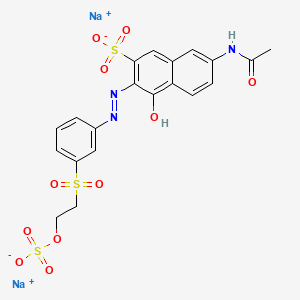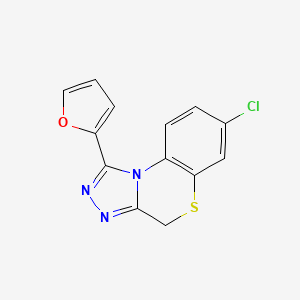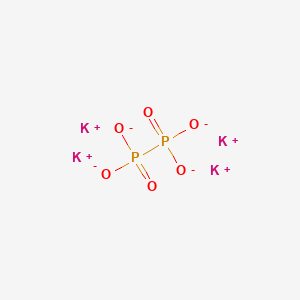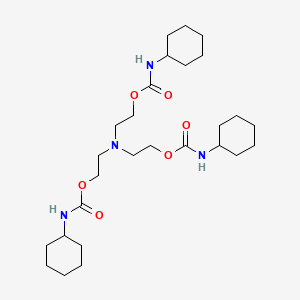
Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate): is a chemical compound with the molecular formula C27H48N4O6 and a molecular weight of 524.69 g/mol . It is also known by its CAS number 93918-79-7 . This compound appears as a white to nearly white solid and is stable at room temperature . It is soluble in organic solvents and is commonly used as a catalyst, coordination reagent, or intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) typically involves the reaction of nitrilotriacetic acid with cyclohexyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent side reactions . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) involves similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs . The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) undergoes various types of chemical reactions, including:
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0-5°C.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: Employed as a coordination reagent in the study of metal ion interactions with biological molecules.
Industry: Utilized as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms . This coordination forms stable complexes that can facilitate various chemical reactions . The molecular targets include metal ions such as copper, zinc, and iron, which are essential for many biological processes . The pathways involved include the formation of coordination complexes that can enhance the reactivity of the metal ions .
Vergleich Mit ähnlichen Verbindungen
Nitrilotriacetic acid tris(cyclohexylcarbamate): Similar structure but lacks the ethane linkage.
Ethylenediaminetetraacetic acid tris(cyclohexylcarbamate): Contains an additional ethylene linkage.
Diethylenetriaminepentaacetic acid tris(cyclohexylcarbamate): Contains an additional amine group.
Uniqueness: Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) is unique due to its specific ethane linkage, which provides distinct coordination properties and reactivity compared to other similar compounds . This uniqueness makes it particularly useful in applications requiring precise coordination and stability .
Eigenschaften
CAS-Nummer |
93918-79-7 |
|---|---|
Molekularformel |
C27H48N4O6 |
Molekulargewicht |
524.7 g/mol |
IUPAC-Name |
2-[bis[2-(cyclohexylcarbamoyloxy)ethyl]amino]ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C27H48N4O6/c32-25(28-22-10-4-1-5-11-22)35-19-16-31(17-20-36-26(33)29-23-12-6-2-7-13-23)18-21-37-27(34)30-24-14-8-3-9-15-24/h22-24H,1-21H2,(H,28,32)(H,29,33)(H,30,34) |
InChI-Schlüssel |
WNYZYIPFDSURGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)OCCN(CCOC(=O)NC2CCCCC2)CCOC(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


